Cas no 154992-17-3 (Erysenegalensein E)

Erysenegalensein E 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-3-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)-
- Erysenegalensein E
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-3-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-(9CI)
- [ "" ]
- 9412AF
- 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
- AKOS040761697
- 154992-17-3
- erysenegalenseinE
- CHEMBL557493
- FS-8655
- 5,7-DIHYDROXY-8-(2-HYDROXY-3-METHYLBUT-3-EN-1-YL)-3-(4-HYDROXYPHENYL)-6-(3-METHYLBUT-2-EN-1-YL)CHROMEN-4-ONE
-
- インチ: 1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)25-21(23(17)29)24(30)19(12-31-25)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3
- InChIKey: ZXSXDAJQZZFAON-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C(C2C([H])=C([H])C(=C([H])C=2[H])O[H])C(C2=C(C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])=C(C(=C12)C([H])([H])C([H])(C(=C([H])[H])C([H])([H])[H])O[H])O[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 422.17300
- どういたいしつりょう: 422.17293854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 728
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107
- 疎水性パラメータ計算基準値(XlogP): 2.537
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.298±0.06 g/cm3(Predicted)
- ふってん: 667.4±55.0 °C(Predicted)
- フラッシュポイント: 199.9±26.8 °C
- PSA: 111.13000
- LogP: 4.56500
- じょうきあつ: 0.0±0.9 mmHg at 25°C
- 酸性度係数(pKa): 7.15±0.20(Predicted)
Erysenegalensein E セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Erysenegalensein E 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E22230-5mg |
Erysenegalensein E |
154992-17-3 | ,HPLC≥98% | 5mg |
¥6240.0 | 2023-09-08 | |
TargetMol Chemicals | TN3990-5 mg |
Erysenegalensein E |
154992-17-3 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
A2B Chem LLC | AA76938-5mg |
Erysenegalensein E |
154992-17-3 | 97.0% | 5mg |
$785.00 | 2024-04-20 | |
TargetMol Chemicals | TN3990-1 ml * 10 mm |
Erysenegalensein E |
154992-17-3 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3990-1 mg |
Erysenegalensein E |
154992-17-3 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3990-1 mL * 10 mM (in DMSO) |
Erysenegalensein E |
154992-17-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN3990-5mg |
Erysenegalensein E |
154992-17-3 | 5mg |
¥ 4420 | 2024-07-20 |
Erysenegalensein E 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
Erysenegalensein Eに関する追加情報
Erysenegalensein E: A Comprehensive Overview of Its Chemical Profile and Emerging Therapeutic Applications
Erysenegalensein E, a naturally occurring compound with the chemical identifier CAS no. 154992-17-3, has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and promising biological activities. This compound, derived from the plant Senna senegal, has been the subject of extensive research, particularly for its potential in developing novel therapeutic agents. The detailed exploration of Erysenegalensein E not only highlights its chemical properties but also delves into the latest scientific findings that underscore its significance in modern medicine.
The molecular structure of Erysenegalensein E (CAS no. 154992-17-3) exhibits a complex framework characterized by multiple functional groups, including hydroxyl and methoxy substituents, which contribute to its distinctive chemical behavior. These structural attributes have been thoroughly investigated by researchers to understand how they influence the compound's interactions with biological targets. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been instrumental in elucidating its precise molecular configuration, providing valuable insights into its pharmacophoric features.
In recent years, the therapeutic potential of Erysenegalensein E has been extensively studied, particularly in the context of anti-inflammatory and antioxidant properties. Preclinical studies have demonstrated that this compound exhibits significant efficacy in modulating inflammatory pathways, making it a promising candidate for the development of drugs targeting chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action involves the inhibition of key pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms.
Moreover, Erysenegalensein E has shown remarkable antioxidant activity, which is attributed to its ability to scavenge free radicals and protect cells from oxidative damage. This property is particularly relevant in the context of aging-related diseases and neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Emerging research indicates that Erysenegalensein E (CAS no. 154992-17-3) can enhance mitochondrial function and reduce oxidative stress, thereby preserving neuronal health.
The compound's potential in cancer therapy has also been a focal point of investigation. Studies have revealed that Erysenegalensein E can induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspase-dependent pathways. Additionally, it has been observed to inhibit the proliferation of cancer cells by interfering with key signaling cascades involved in cell growth and survival. These findings suggest that Erysenegalensein E could be a valuable component in developing combination therapies for cancer treatment.
Recent advancements in drug delivery systems have further enhanced the therapeutic applications of Erysenegalensein E. Nanotechnology-based formulations have been explored to improve the bioavailability and targeted delivery of this compound, ensuring more effective treatment outcomes. For instance, lipid nanoparticles have been utilized to encapsulate Erysenegalensein E, allowing for controlled release at tumor sites and minimizing systemic side effects.
The safety profile of Erysenegalensein E (CAS no. 154992-17-3) has also been thoroughly evaluated through preclinical toxicology studies. These investigations have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further clinical trials are necessary to confirm these findings in human populations and to identify any potential long-term effects.
In conclusion, Erysenegalensein E represents a compelling natural product with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it a valuable candidate for drug development in various medical fields. As research continues to uncover new insights into its mechanisms of action and pharmacological effects, it is expected that this compound will play an increasingly important role in modern medicine.
154992-17-3 (Erysenegalensein E) 関連製品
- 478158-77-9(Isoerysenegalensein E)
- 2624138-03-8(1-(2-Bromo-6-chlorophenyl)methanamine hydrochloride)
- 2138249-72-4(2,2-difluoro-3-(2-methoxy-2-methylpropoxy)-N-methylpropan-1-amine)
- 942002-71-3(3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide)
- 899752-95-5(2-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-methylphenyl)methylacetamide)
- 1805931-04-7(2,5-Dinitropyridin-4-amine)
- 98960-66-8([2-(propylthio)phenyl]amine hydrochloride)
- 161862-09-5(3-amino-1-(piperidin-1-yl)propan-1-one)
- 2171703-65-2(2-amino-3-(2-hydroxycyclohexyl)propanamide)
- 91170-76-2(Benzenesulfinic acid, 4-acetyl-)
